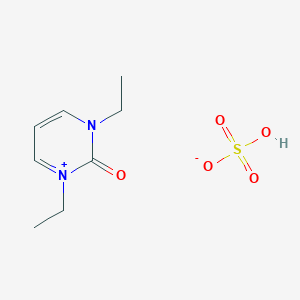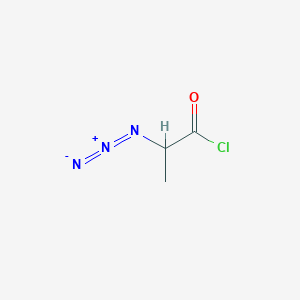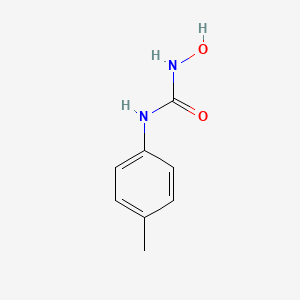
2-Pentanone, 3,3-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone, 3,3-dichloro-: is an organic compound with the molecular formula C5H8Cl2O and a molecular weight of 155.022 g/mol . It is also known by its IUPAC name, 3,3-dichloropentan-2-one . This compound is characterized by the presence of two chlorine atoms attached to the third carbon of the pentanone chain, making it a dichlorinated ketone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanone, 3,3-dichloro- can be achieved through various methods. One common method involves the chlorination of 2-pentanone using sulfuryl chloride or thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF) . The reaction typically occurs at low temperatures (around 5°C) and involves a series of steps including chlorination, hydrolysis, and distillation to obtain the final product .
Industrial Production Methods: In industrial settings, the production of 2-Pentanone, 3,3-dichloro- often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include the use of phase transfer catalysts and specific reaction vessels to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pentanone, 3,3-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form 3,3-dichloropentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form 3,3-dichloropentanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like KMnO4 in acidic or basic conditions.
Major Products:
Substitution: Products like 3,3-dichloropentanol or 3,3-dichloropentanamine.
Reduction: 3,3-dichloropentanol.
Oxidation: 3,3-dichloropentanoic acid.
Applications De Recherche Scientifique
2-Pentanone, 3,3-dichloro- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Pentanone, 3,3-dichloro- involves its interaction with various molecular targets and pathways. The compound’s dichlorinated structure allows it to participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other functional groups. This reactivity is crucial for its role as an intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
2,3-Dichloropentane: A similar compound with two chlorine atoms attached to the second and third carbons of the pentane chain.
3,5-Dichloro-2-pentanone: Another dichlorinated ketone with chlorine atoms on the third and fifth carbons.
Comparison:
Uniqueness: 2-Pentanone, 3,3-dichloro- is unique due to its specific positioning of chlorine atoms on the third carbon, which influences its reactivity and applications.
Propriétés
Numéro CAS |
57856-10-7 |
|---|---|
Formule moléculaire |
C5H8Cl2O |
Poids moléculaire |
155.02 g/mol |
Nom IUPAC |
3,3-dichloropentan-2-one |
InChI |
InChI=1S/C5H8Cl2O/c1-3-5(6,7)4(2)8/h3H2,1-2H3 |
Clé InChI |
VKWUGBQFNMLUAO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


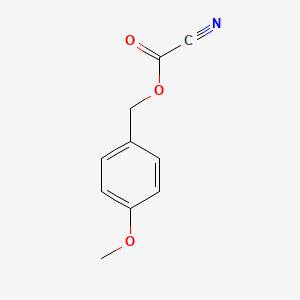
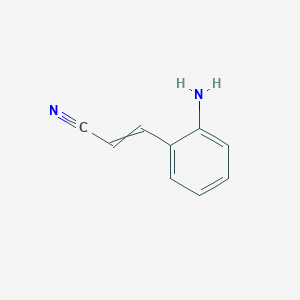
![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)
![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)

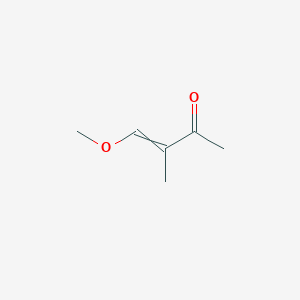
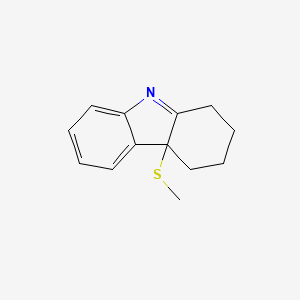
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
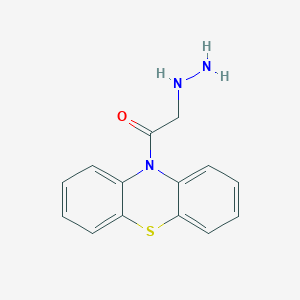
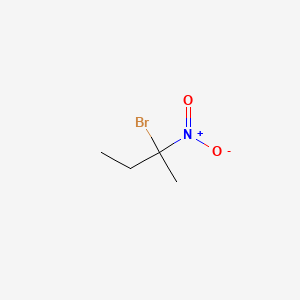
![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
